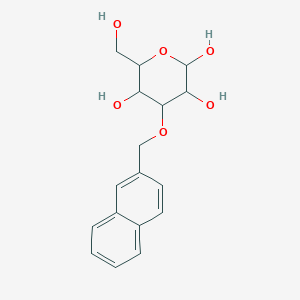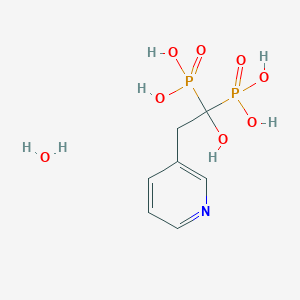
Risedronic acid monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Risedronic acid monohydrate is a bisphosphonate compound commonly used in the treatment of osteoporosis and Paget’s disease of bone. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption, thereby slowing down bone loss and increasing bone density .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of risedronic acid typically involves the reaction of 3-pyridylcarboxylic acid with phosphorus trichloride in methanesulfonic acid. This method yields risedronic acid in a relatively pure form . Another approach involves using phosphorus trichloride and phosphorous acid in the presence of an ionic liquid additive, which can improve the yield and purity of the product .
Industrial Production Methods
Industrial production of risedronic acid often employs similar synthetic routes but on a larger scale. The use of methanesulfonic acid as a solvent is preferred due to its effectiveness in producing high yields of the compound . Additionally, green chemistry approaches, such as using microwave irradiation, have been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
Risedronic acid undergoes various chemical reactions, including:
Oxidation: Risedronic acid can be oxidized under specific conditions, although this is not a common reaction for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the phosphonate groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like phosphorus trichloride and phosphorous acid are commonly used in the synthesis and modification of risedronic acid.
Major Products Formed
The primary product formed from these reactions is risedronic acid itself, with modifications depending on the specific reagents and conditions used.
科学的研究の応用
Risedronic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used in the study of bisphosphonate chemistry and the development of new bisphosphonate compounds.
Biology: The compound is used to investigate the mechanisms of bone resorption and the role of osteoclasts in bone metabolism.
Industry: The compound is used in the development of controlled delivery systems for anti-osteoporosis drugs.
作用機序
Risedronic acid binds to bone hydroxyapatite and inhibits the activity of osteoclasts, the cells responsible for bone resorption. This inhibition occurs through the disruption of the mevalonate pathway, which is essential for osteoclast function. By preventing the resorption of bone, risedronic acid helps to maintain bone density and reduce the risk of fractures .
類似化合物との比較
Similar Compounds
Etidronate: Another bisphosphonate used to treat bone disorders, but with lower potency compared to risedronic acid.
Alendronate: A bisphosphonate with similar applications but different pharmacokinetic properties.
Ibandronate: Known for its higher potency and longer duration of action compared to risedronic acid.
Zoledronate: The most potent bisphosphonate, used for severe cases of bone resorption.
Uniqueness
Risedronic acid is unique due to its balance of potency, safety, and efficacy. It offers a high degree of bone resorption inhibition while maintaining a favorable safety profile, making it a preferred choice for many patients with osteoporosis and Paget’s disease .
特性
分子式 |
C7H13NO8P2 |
|---|---|
分子量 |
301.13 g/mol |
IUPAC名 |
(1-hydroxy-1-phosphono-2-pyridin-3-ylethyl)phosphonic acid;hydrate |
InChI |
InChI=1S/C7H11NO7P2.H2O/c9-7(16(10,11)12,17(13,14)15)4-6-2-1-3-8-5-6;/h1-3,5,9H,4H2,(H2,10,11,12)(H2,13,14,15);1H2 |
InChIキー |
SASLGGGHGGSNGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



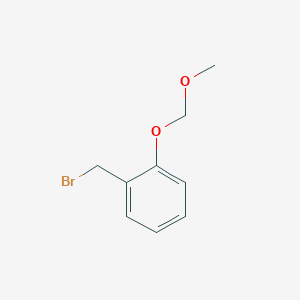

![[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[2-(pyridin-2-yldisulfanyl)ethyl]carbamate](/img/structure/B14793261.png)
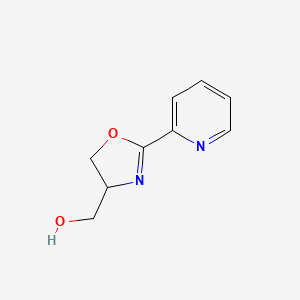
![N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
![(E)-1-(7-(2-(dimethylamino)vinyl)-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B14793272.png)

![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
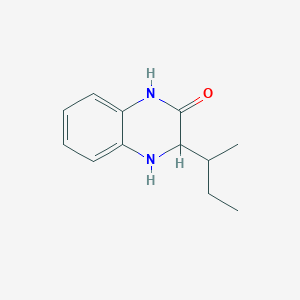
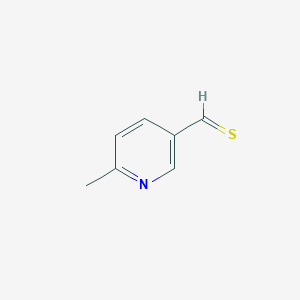
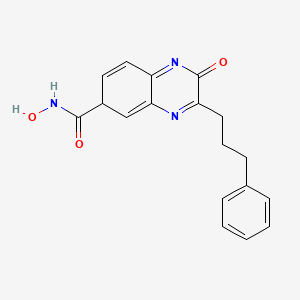
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
